molecular formula C11H12O2 B2685668 4-Phenyl-2-methyl-3-butenoic acid CAS No. 175890-13-8

4-Phenyl-2-methyl-3-butenoic acid

Cat. No.: B2685668
CAS No.: 175890-13-8
M. Wt: 176.215
InChI Key: WMNSNYYTGUANTL-BQYQJAHWSA-N
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Description

4-Phenyl-2-methyl-3-butenoic acid is an organic compound with a unique structure that includes a phenyl group attached to a butenoic acid backbone. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-2-methyl-3-butenoic acid is the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . This enzyme plays a crucial role in the bioactivation of peptide hormones . Additionally, this compound has been identified as an inhibitor of histone deacetylase (HDAC) enzymes .

Mode of Action

This compound: interacts with its targets by inhibiting their activity. It inhibits PAM, which has anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells . Furthermore, it increases the acetylation levels of selected histone subtypes in a dose and time-dependent manner, an effect attributable to the inhibition of HDAC enzymes .

Biochemical Pathways

The inhibition of PAM and HDAC enzymes by This compound affects several biochemical pathways. The inhibition of PAM can impact the bioactivation of peptide hormones . On the other hand, the inhibition of HDAC enzymes can lead to increased acetylation levels of histones, affecting gene expression . This can result in the modulation of signaling pathways involved in growth and survival, especially downregulation of JNK and upregulation of p38 MAPK .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of PAM and HDAC enzymes, leading to changes in peptide hormone bioactivation and histone acetylation respectively . These changes can affect cell growth and survival, potentially inhibiting the growth of certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Phenyl-2-methyl-3-butenoic acid involves the reaction of cinnamyl chloride with carbon dioxide in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 12 ± 2°C and using tetrahydrofuran (THF) as the solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrocarboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-methyl-3-butenoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Phenyl-2-methyl-3-butenoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-methyl-3-butenoic acid is unique due to its phenyl and methyl substituents, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for research and industrial applications, distinguishing it from other butenoic acid isomers.

Properties

IUPAC Name

(E)-2-methyl-4-phenylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNSNYYTGUANTL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175890-13-8
Record name (3E)-2-methyl-4-phenylbut-3-enoic acid
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